molecular formula C8H9NO2S B099921 Methyl 2-methylsulfanylpyridine-3-carboxylate CAS No. 62658-91-7

Methyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No. B099921
CAS RN: 62658-91-7
M. Wt: 183.23 g/mol
InChI Key: CIRMLVKTAPOENO-UHFFFAOYSA-N
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Description

“Methyl 2-methylsulfanylpyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of “Methyl 2-methylsulfanylpyridine-3-carboxylate” is represented by the formula C8H9NO2S . Unfortunately, specific details about its molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-methylsulfanylpyridine-3-carboxylate” has a molecular weight of 183.23 g/mol . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : The synthesis of compounds related to Methyl 2-methylsulfanylpyridine-3-carboxylate involves various chemical reactions. For instance, the synthesis and crystal structure of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] were analyzed using techniques like IR, NMR, and X-ray crystallography (Abu-Youssef et al., 2010).
  • Electrochemical Applications : Ruthenium(II) complexes involving similar structural motifs were studied for their potential in electrochemiluminescence (ECL) labels in immunoassays. These labels showed improved ECL emission and detection sensitivity (Yu, Liu, & Zhou, 2016).

Biological and Medicinal Applications

  • Antimicrobial Activity : Methyl-2-aminopyridine-4-carboxylate derivatives, closely related to the compound , demonstrated significant antimicrobial activity. This highlights their potential in developing new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Materials Science and Catalysis

  • Catalysis in Organic Synthesis : Research into the catalysis of aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as nicotinamide derivatives, relates to the chemical functionalities of Methyl 2-methylsulfanylpyridine-3-carboxylate. This work contributes to the synthesis of biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).
  • Electrocatalytic Applications : The electrocatalytic carboxylation of related compounds with CO2 in specific ionic liquids demonstrated a method to obtain important pyridine derivatives. This process is noteworthy for its high yield and selectivity (Feng, Huang, Liu, & Wang, 2010).

properties

IUPAC Name

methyl 2-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-3-5-9-7(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRMLVKTAPOENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384119
Record name Methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylsulfanylpyridine-3-carboxylate

CAS RN

62658-91-7
Record name 3-Pyridinecarboxylic acid, 2-(methylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62658-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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